Fmoc-Lys(Alloc)-OH

Catalog No.
S784989
CAS No.
146982-27-6
M.F
C25H28N2O6
M. Wt
452.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Lys(Alloc)-OH

CAS Number

146982-27-6

Product Name

Fmoc-Lys(Alloc)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid

Molecular Formula

C25H28N2O6

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1

InChI Key

OJBNDXHENJDCBA-QFIPXVFZSA-N

SMILES

Array

Synonyms

Fmoc-Lys(Alloc)-OH;146982-27-6;FMOC-LYS(ALOC)-OH;(S)-2-((((9H-fFuoren-9-yl)methoxy)carbonyl)amino)-6-(((allyloxy)carbonyl)amino)hexanoicacid;Nalpha-Fmoc-Nepsilon-Alloc-D-lysine;Nalpha-Fmoc-Nepsilon-Alloc-L-lysine;Nepsilon-Alloc-Nalpha-Fmoc-D-lysine;N-Fmoc-N'-allyoxycarbonyl-L-lysine;Aloc-Lys(Fmoc)-OH;PubChem13153;47583_ALDRICH;72922_ALDRICH;SCHEMBL178701;N|A-Fmoc-N|A-Alloc-L-lysine;47583_FLUKA;72922_FLUKA;CTK4C5206;MolPort-003-934-197;OJBNDXHENJDCBA-QFIPXVFZSA-N;ACT09539;ANW-41381;CF-226;FC1245;MFCD00190872;ZINC15721537

Canonical SMILES

C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

C=CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-Lys(Alloc)-OH (CAS 146982-27-6) is an advanced, orthogonally protected amino acid derivative critical for complex solid-phase peptide synthesis (SPPS). It features an N-alpha-Fmoc group (base-labile) and an N-epsilon-Alloc group (allyloxycarbonyl, palladium-labile). This dual-protection strategy enables the selective exposure of the lysine side-chain amine without compromising standard acid-labile (e.g., tBu, Boc) or base-labile (Fmoc) protecting groups . For industrial and research procurement, it serves as the definitive precursor for synthesizing branched peptides, cyclic peptides, and site-specifically conjugated therapeutics where standard linear SPPS building blocks are insufficient.

Substituting Fmoc-Lys(Alloc)-OH with standard Fmoc-Lys(Boc)-OH fails in complex architectures because Boc removal requires strong acid (95% TFA), which simultaneously cleaves the peptide from the resin and removes global side-chain protection. While quasi-orthogonal alternatives like Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Dde)-OH exist, they present distinct process limitations . Mtt requires 1% TFA, which can induce premature peptide cleavage from hyper-acid-sensitive resins (e.g., 2-Chlorotrityl chloride) and partial loss of t-butyl groups. Dde requires 2% hydrazine, which carries the risk of partial Fmoc deprotection and sequence scrambling . Fmoc-Lys(Alloc)-OH is strictly non-interchangeable when absolute orthogonality—achieved via neutral Pd(0) catalysis—is required to preserve both the resin anchor and all other protecting groups.

Absolute Orthogonality: Eliminating Premature Resin Cleavage

When synthesizing complex peptides on highly acid-sensitive resins like 2-CTC, the choice of side-chain protecting group dictates overall yield. Fmoc-Lys(Mtt)-OH requires 1% TFA in DCM for deprotection, which can cause premature cleavage of the peptide from the resin and partial loss of t-butyl groups . In contrast, the Alloc group on Fmoc-Lys(Alloc)-OH is removed using Pd(Ph3P)4 in CHCl3/AcOH/NMM under neutral conditions, resulting in 0% acid-induced resin cleavage and complete retention of global protecting groups .

Evidence DimensionAcid-induced premature resin cleavage risk
Target Compound Data0% cleavage (neutral Pd(0) catalysis conditions)
Comparator Or BaselineFmoc-Lys(Mtt)-OH (Requires 1% TFA, risking partial cleavage from 2-CTC/Rink Amide resins)
Quantified DifferenceElimination of acid-induced yield loss during side-chain deprotection
ConditionsOn-resin side-chain deprotection prior to global cleavage

Procuring the Alloc derivative is essential to maximize yields when synthesizing branched or cyclic peptides on acid-sensitive resins.

Fmoc Stability During Side-Chain Deprotection

Fmoc-Lys(Dde)-OH is frequently used for side-chain modifications but requires 2% hydrazine for deprotection. Hydrazine exposure can lead to partial removal of the N-terminal Fmoc group, causing sequence scrambling or unwanted side reactions during subsequent couplings. Fmoc-Lys(Alloc)-OH entirely bypasses nucleophilic deprotection conditions. Its palladium-catalyzed removal leaves the N-terminal Fmoc group 100% intact, ensuring high-purity chain elongation.

Evidence DimensionN-terminal Fmoc stability during side-chain deprotection
Target Compound Data100% Fmoc retention (Pd(0) catalysis)
Comparator Or BaselineFmoc-Lys(Dde)-OH (Vulnerable to partial Fmoc loss via 2% hydrazine)
Quantified DifferenceComplete prevention of hydrazine-induced Fmoc loss and sequence scrambling
ConditionsOrthogonal side-chain deprotection during SPPS

Buyers synthesizing long or complex peptides must select Alloc over Dde to prevent costly sequence scrambling and purification failures.

Seamless Integration into Standard SPPS Workflows

Despite its specialized protecting group, Fmoc-Lys(Alloc)-OH exhibits coupling kinetics and efficiencies comparable to standard Fmoc-Lys(Boc)-OH. It is fully compatible with standard activation systems such as DIC/Oxyma or HATU/DIPEA, routinely achieving >99% coupling efficiency in automated flow or batch synthesizers [1]. This means procurement of the Alloc derivative does not require re-optimizing standard coupling protocols, allowing for immediate drop-in replacement where branching is needed [2].

Evidence DimensionCoupling efficiency in standard SPPS
Target Compound Data>99% efficiency with standard activators (e.g., DIC/Oxyma)
Comparator Or BaselineFmoc-Lys(Boc)-OH (>99% efficiency)
Quantified DifferenceEquivalent processability with added orthogonal capability
ConditionsAutomated or manual Fmoc-SPPS coupling cycles

Ensures that manufacturers can introduce branching or cyclization points without altering established, validated coupling protocols.

On-Resin Peptide Cyclization (Lactam Bridges)

Fmoc-Lys(Alloc)-OH is the premier choice for synthesizing cyclic peptides via side-chain-to-side-chain or side-chain-to-terminus lactam bridges. By pairing it with Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH, both the amine and carboxylic acid can be simultaneously deprotected on-resin using Pd(0), allowing for highly efficient cyclization before global cleavage [1].

Site-Specific Bioconjugation (PEGylation and Fluorophores)

For therapeutic peptides requiring targeted half-life extension or diagnostic tracking, the Alloc group allows for the selective exposure of a single lysine residue. This enables precise, on-resin attachment of PEG chains, lipid tails, or fluorophores (like NBD or FITC) without modifying the N-terminus or other reactive side chains [2].

Synthesis of Branched and Dendrimeric Peptides

In the production of multimeric protein mimetics or MAPs (Multiple Antigen Peptides), Fmoc-Lys(Alloc)-OH serves as a critical branching node. Once the primary sequence is established, the Alloc group is removed to initiate a secondary peptide chain, supported by its absolute orthogonality to standard Fmoc/tBu chemistry [1].

XLogP3

4.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

452.19473662 Da

Monoisotopic Mass

452.19473662 Da

Heavy Atom Count

33

Wikipedia

N-Fmoc-N'-allyoxycarbonyl-L-lysine

Dates

Last modified: 08-15-2023

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